5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Description
Nomenclature and Structural Classification
This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds. The compound's systematic name reflects its structural components: a pyridine ring bearing a methyl substituent at the 5-position and a pyrrolidin-3-yloxy group at the 2-position, with two hydrochloride molecules as counterions. The Chemical Abstracts Service has assigned the registry number 2060024-44-2 to this specific dihydrochloride salt form, distinguishing it from the related monohydrochloride variant which carries the registry number 1420836-27-6.
The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the pyridine derivative subfamily. Pyridine itself represents a fundamental six-membered aromatic ring containing one nitrogen atom, structurally analogous to benzene with one methine group replaced by nitrogen. The systematic nomenclature for pyridine derivatives follows historically established common names rather than the Hantzsch-Widman system, where the systematic name would be azinine. The numbering system for pyridine derivatives begins at the nitrogen atom, with positions designated numerically, making the 2-position adjacent to nitrogen and the 5-position located three carbons away from the nitrogen center.
| Structural Component | Position | Chemical Significance |
|---|---|---|
| Methyl Group | 5-position | Electron-donating substituent affecting reactivity |
| Pyrrolidin-3-yloxy | 2-position | Ether linkage providing conformational flexibility |
| Dihydrochloride | Salt form | Enhanced stability and water solubility |
The structural classification places this compound within the broader category of nitrogen-containing heterocycles that exhibit both aromatic and basic properties. The pyrrolidine component contributes a saturated five-membered ring containing nitrogen, connected through an oxygen atom to form an ether linkage with the pyridine ring. This combination creates a molecular architecture that bridges aromatic and aliphatic characteristics, potentially conferring unique pharmacological properties through diverse intermolecular interactions.
Historical Context and Discovery
The development of this compound emerged from systematic investigations into pyridine derivatives for pharmaceutical applications, particularly in the context of developing novel therapeutic agents. Pyridine derivatives have been historically significant since the early recognition of pyridine's role in biological systems and its occurrence in various alkaloids. The synthesis of pyridine derivatives has been extensively studied due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties.
Research into pyrrolidin-3-yloxy substituted pyridines gained momentum through medicinal chemistry programs focused on exploring heterocyclic scaffolds for drug discovery. The specific combination of a methyl group at the 5-position and pyrrolidin-3-yloxy substitution at the 2-position represents a deliberate structural modification designed to optimize pharmacological properties. Studies have demonstrated that compounds incorporating pyrrolidine moieties linked to pyridine rings can exhibit significant biological activity, particularly in targeting neurological pathways and receptor systems.
The dihydrochloride salt form was developed to address stability and solubility challenges commonly encountered with basic nitrogen-containing compounds. The formation of hydrochloride salts represents a standard pharmaceutical practice for improving the handling characteristics and bioavailability of organic bases. Historical precedent for developing hydrochloride salts of pyridine derivatives stems from the need to enhance water solubility while maintaining chemical stability during storage and formulation processes.
Academic and Industrial Significance
The academic significance of this compound extends across multiple research domains, particularly in medicinal chemistry and pharmaceutical sciences. Pyridine derivatives have demonstrated crucial roles in the development of therapeutic agents, with research indicating their utility in synthesizing anticancer drugs, antibiotics, and neurologically active compounds. The specific structural features of this compound make it particularly valuable for investigating structure-activity relationships in drug design, where the pyrrolidine component can provide conformational flexibility while the pyridine ring offers opportunities for further chemical modification.
Industrial applications of pyridine derivatives encompass pharmaceutical manufacturing, agrochemical production, and specialty chemical synthesis. The global market for pyridine and pyridine derivatives was estimated at 1.27 billion United States dollars in 2024, with substantial growth projected due to increasing applications in pharmaceutical and agrochemical industries. Companies are emphasizing research and development to innovate and expand the application range of pyridine derivatives, with collaborations between research institutions and industry focusing on exploring new product uses in sectors including renewable energy and advanced materials.
| Research Application | Significance | Market Impact |
|---|---|---|
| Pharmaceutical Development | Therapeutic agent synthesis | Primary growth driver |
| Medicinal Chemistry | Structure-activity relationship studies | Research tool development |
| Chemical Biology | Probe compound development | Academic research advancement |
| Process Chemistry | Synthetic methodology development | Manufacturing optimization |
The compound's role in academic research extends to its utility as a building block for more complex molecular architectures. Research programs have utilized similar pyrrolidin-3-yloxy pyridine derivatives in developing dual orexin receptor antagonists and other neurologically active compounds. The systematic investigation of these structural motifs contributes to the broader understanding of how heterocyclic modifications influence biological activity and pharmacological properties.
Industrial significance also encompasses the compound's potential role in developing new materials and catalytic systems. Pyridine derivatives serve as ligands in transition metal complexes, contributing to catalytic processes and materials science applications. The unique electronic properties imparted by the methyl and pyrrolidin-3-yloxy substituents may offer advantages in specific catalytic or materials applications, though such uses remain largely unexplored compared to pharmaceutical applications.
The regulatory landscape for pyridine derivatives continues to evolve, with regulatory bodies recognizing certain pyridines as safe for use in various applications, including food additives and preservatives. This regulatory acceptance has led to increased demand and expanded research into novel pyridine derivatives, positioning compounds like this compound as potentially valuable additions to the chemical toolbox for multiple industries.
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLCTGKXCBRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Pyrrolidine Intermediate
Hydrogenation of 2-methylpyrroline : A key step involves hydrogenating 2-methylpyrroline to obtain (R)- or (S)-2-methylpyrrolidine. This is performed using platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C).
Reaction conditions : The hydrogenation is typically done in a mixture of ethanol and methanol (ratio approximately 2:1 to 3:1 v/v) at ambient temperature. The catalyst is removed by filtration post-reaction.
Optical purity : The isolated pyrrolidine intermediate can achieve an optical purity of at least 50% enantiomeric excess (ee), which is important for the stereochemical integrity of the final product.
Base treatment : The recrystallized pyrrolidine tartrate salt is treated with a base to yield the free pyrrolidine amine.
This process is scalable and cost-effective, using inexpensive starting materials and non-corrosive reagents, suitable for commercial production.
Coupling to Pyridine Core
Copper-catalyzed coupling : The pyrrolidine derivative is coupled to a 5-methyl-2-hydroxypyridine or a suitable 2-halopyridine derivative using copper (I) catalysts such as copper (I) chloride under nitrogen atmosphere.
Solvent system : Dimethylformamide (DMF) is the preferred solvent for this coupling reaction.
Reaction conditions : The mixture is heated between 100 °C and 160 °C for 10 to 48 hours to complete the coupling.
Workup : After reaction completion, the organic phase is washed with brine (e.g., 25% NaCl solution), dried, and concentrated to isolate the coupled product.
This copper-catalyzed Ullmann-type etherification is a robust method to form the pyrrolidin-3-yloxy linkage on the pyridine ring.
Salt Formation
The free base 5-methyl-2-(pyrrolidin-3-yloxy)pyridine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically an alcohol or ether solvent system.
This salt formation enhances the compound’s stability, crystallinity, and solubility, making it suitable for further applications and handling.
Summary Table of Preparation Parameters
| Step | Reagents/Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Hydrogenation of 2-methylpyrroline | Pt (IV) oxide or 5% Pt/C catalyst | Ethanol/Methanol (2:1 to 3:1 v/v) | Ambient temperature, filtration to remove catalyst | Optical purity ≥50% ee; scalable process |
| Copper-catalyzed coupling | Copper (I) chloride catalyst | Dimethylformamide (DMF) | 100–160 °C, 10–48 hours, nitrogen atmosphere | Ullmann-type etherification |
| Salt formation | Hydrochloric acid | Alcohol/ether solvent | Ambient temperature | Produces dihydrochloride salt |
Research Findings and Optimization
The use of platinum catalysts in hydrogenation provides high selectivity and yield for the pyrrolidine intermediate, with mild reaction conditions that preserve stereochemistry.
Copper (I) chloride is preferred among copper catalysts for the coupling step due to its effectiveness and availability.
DMF as a solvent facilitates the reaction by dissolving both organic substrates and the copper catalyst, promoting efficient coupling.
The reaction times and temperatures are optimized to balance reaction completion and minimize by-products.
The dihydrochloride salt form is favored for its enhanced physicochemical properties, which are critical for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed:
Pyridine N-oxide: Formed by oxidation of the pyridine ring.
Amine Derivatives: Formed by reduction of the pyridine ring.
Substituted Pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs from High-Similarity Screening
identifies five compounds with structural and functional similarity to the target molecule, based on molecular descriptors and substitution patterns:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Differences | Similarity Score |
|---|---|---|---|---|---|
| (S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | 1029715-21-6 | C₉H₁₄Cl₂N₂O | 237.13 | Stereochemistry (S-enantiomer) | 1.00 |
| 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | 1220039-88-2 | C₉H₁₄Cl₂N₂O | 237.13 | Absence of 5-methyl group | 1.00 |
| 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride | 1713162-92-5 | C₁₀H₁₆Cl₂N₂O₂ | 267.15 | Methoxy substituent at 2-position; pyridine substitution at 6-position | 0.98 |
| 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | 1707365-92-1 | C₁₀H₁₆ClN₂O₂ | 238.70 | Methoxy at 5-position; monohydrochloride | 0.93 |
Key Observations :
- Stereochemistry : The (S)-enantiomer (CAS 1029715-21-6) shares identical molecular weight and formula but may exhibit distinct binding affinities due to chiral recognition in biological systems .
- Conversely, methoxy-substituted analogs (e.g., CAS 1707365-92-1) introduce increased polarity, impacting solubility and metabolic stability .
- Positional Isomerism : The 6-position substitution in CAS 1713162-92-5 may shift electronic density on the pyridine ring, affecting π-π stacking interactions in protein binding .
Broader Pyridine Derivatives with Functional Group Variations
Halogenated and Hydroxylated Derivatives
- 3-Iodo-5-methylpyridin-2-ol (): Incorporates an iodine atom at the 3-position and a hydroxyl group at the 2-position. The iodine’s electronegativity and larger atomic radius may enhance halogen bonding but reduce metabolic stability compared to the target compound’s methyl-pyrrolidine motif .
- 5-Chloro-2-methoxynicotinaldehyde (): Features a chloro group (electron-withdrawing) and aldehyde moiety, increasing reactivity but likely reducing bioavailability due to aldehyde instability .
Amino and Methoxy Derivatives
- 3-Amino-5-methoxypyridin-4-ol•2HCl (): Combines amino and methoxy groups with dihydrochloride salt.
Complex Ether and Ester Derivatives
Pharmacological and Physicochemical Properties
| Property | Target Compound | 5-Methoxy Analog (CAS 1707365-92-1) | 3-Iodo-5-methylpyridin-2-ol |
|---|---|---|---|
| Solubility (aq.) | High (dihydrochloride salt) | Moderate (monohydrochloride) | Low (neutral hydroxyl) |
| LogP | ~1.2 (estimated) | ~0.8 | ~2.5 |
| Metabolic Stability | Moderate (pyrrolidine oxidation) | High (methoxy resistance) | Low (iodine susceptibility) |
Biological Activity
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, specific pharmacological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₅Cl₂N₂O
- CAS Number : 60137494
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
-
Nicotinic Acetylcholine Receptors (nAChRs) :
- The compound acts as a modulator of nAChRs, which are integral in neurotransmission and implicated in neurological disorders such as Alzheimer's disease and schizophrenia. Studies suggest that it may enhance cholinergic signaling, providing potential therapeutic benefits in cognitive disorders.
-
Dihydroorotate Dehydrogenase (DHODH) :
- Research indicates that this compound can inhibit DHODH, an enzyme critical for pyrimidine biosynthesis. This inhibition has implications for antimalarial therapies, as it may selectively target Plasmodium species.
-
Antimicrobial Activity :
- In vitro studies have demonstrated moderate antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.5 - 64 |
| Staphylococcus aureus | 0.5 - 64 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
The compound has shown promise in neuroprotection by modulating cholinergic pathways. This effect is particularly relevant for conditions associated with neurodegeneration, such as Alzheimer's disease. The modulation of nAChRs could lead to enhanced cognitive functions and protection against neuronal damage.
Case Studies and Research Findings
-
Study on Neuroprotective Properties :
- A study published in Journal of Medicinal Chemistry investigated the effects of similar pyridine derivatives on nAChRs and found that they could significantly improve cognitive function in animal models of Alzheimer's disease . The study highlighted the potential for these compounds to be developed into therapeutic agents.
- Antimicrobial Efficacy :
-
Inhibition of DHODH :
- A recent investigation into the inhibition of DHODH by pyridine derivatives showed that this compound could effectively disrupt the growth of malaria parasites in vitro, suggesting its potential as an antimalarial drug candidate.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-chloro-5-methylpyridine and pyrrolidin-3-ol under basic conditions (e.g., potassium carbonate in dimethylformamide). The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt. Critical parameters include reaction temperature (80–100°C), solvent choice, and stoichiometric ratios to minimize byproducts like unreacted pyridine derivatives. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
How can researchers verify the structural integrity of this compound?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : Confirm the pyridine ring substitution pattern (e.g., ¹H-NMR peaks at δ 8.2–8.5 ppm for pyridine protons) and pyrrolidine integration.
- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) matching the theoretical mass (C₁₁H₁₇Cl₂N₂O).
- HPLC : Monitor purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Retention time should align with authenticated standards .
What solvent systems are suitable for solubility studies?
Methodological Answer:
The dihydrochloride form is typically water-soluble (>10 mg/mL at 25°C). For organic solvents, use dimethyl sulfoxide (DMSO) or methanol for stock solutions. Solubility in buffers (e.g., PBS at pH 7.4) should be tested using dynamic light scattering (DLS) to detect aggregation. Note that pH variations (e.g., intestinal vs. plasma conditions) may alter solubility profiles, requiring buffered solutions adjusted to physiological ranges .
Advanced Research Questions
How can receptor binding assays be designed to evaluate its pharmacological activity?
Methodological Answer:
- Target Selection : Prioritize receptors structurally related to pyrrolidine-pyridine hybrids, such as adrenergic (α₂) or serotonin (5-HT₃) receptors.
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-yohimbine for α₂ receptors) and measure displacement IC₅₀ values.
- Functional Assays : Employ cAMP accumulation (for GPCRs) or patch-clamp electrophysiology (ion channels). Include positive controls (e.g., clonidine for α₂) and validate results across multiple cell lines (e.g., CHO-K1 transfected with human receptors) .
How should researchers resolve contradictions in reported solubility data?
Methodological Answer:
- Source Verification : Confirm the salt form (dihydrochloride vs. free base) and crystallinity (amorphous vs. crystalline).
- Purity Analysis : Use HPLC to detect impurities (e.g., residual solvents, unreacted precursors) that may artificially alter solubility.
- Standardized Protocols : Adopt USP guidelines for solubility testing, including equilibration time (24–72 hrs) and temperature control (±0.5°C). Cross-reference with databases like PubChem for consensus data .
What strategies are recommended for optimizing metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at the pyrrolidine ring).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism.
- Co-administration Studies : Test cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint enzymes involved in degradation .
How to design toxicity studies for in vivo models?
Methodological Answer:
- Acute Toxicity : Administer escalating doses (10–100 mg/kg) to rodents and monitor for 14 days (body weight, organ histopathology).
- Genotoxicity : Perform Ames tests with TA98 and TA100 bacterial strains.
- Cardiotoxicity Screening : Use hERG potassium channel inhibition assays (patch-clamp or FLIPR) to assess arrhythmia risk. Prioritize target organs identified in related compounds, such as the respiratory system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
